![molecular formula C13H14O4 B2644993 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane CAS No. 33208-47-8](/img/structure/B2644993.png)
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.251 g/mol. This compound is characterized by its unique tricyclic structure, which includes three oxygen atoms and a benzyloxy group. It is primarily used in research settings and is not intended for human or veterinary use.
Méthodes De Préparation
The synthesis of 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane typically involves multiple steps, starting with the preparation of the tricyclic core structure. This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure the correct formation of the tricyclic system. The benzyloxy group is then introduced through a benzylation reaction, which typically requires the use of benzyl chloride and a base such as sodium hydride.
Analyse Des Réactions Chimiques
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as hydroxide ions can replace the benzyl group, forming the corresponding alcohol.
Applications De Recherche Scientifique
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets within proteins, while the tricyclic core provides structural rigidity. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane include other tricyclic compounds with oxygen atoms in their structure, such as:
This compound analogs: These compounds have similar tricyclic structures but may differ in the substituents attached to the core.
Tricyclic ethers: Compounds with similar tricyclic frameworks but different functional groups.
Benzyloxy-substituted tricyclic compounds: These compounds share the benzyloxy group but may have different core structures.
The uniqueness of this compound lies in its specific combination of a tricyclic core with three oxygen atoms and a benzyloxy group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-10-9-7-15-13(16-9)12-11(10)17-12/h1-5,9-13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYNXNBLFZJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(O3)C(O1)O2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
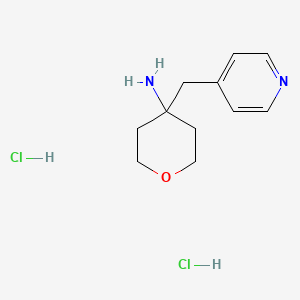
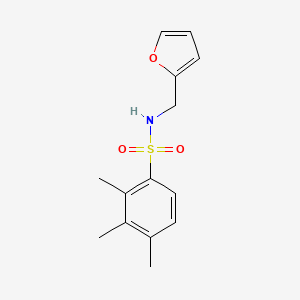
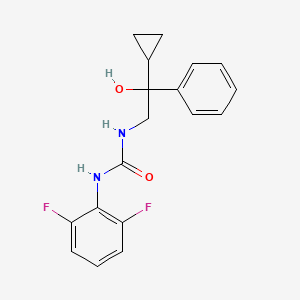
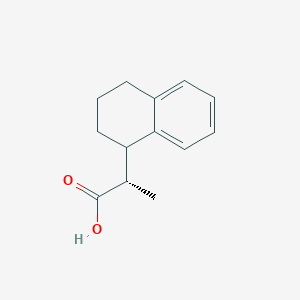
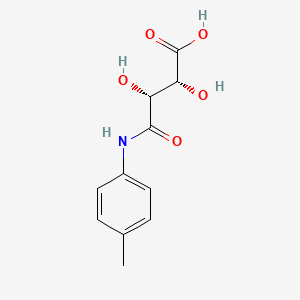
![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)
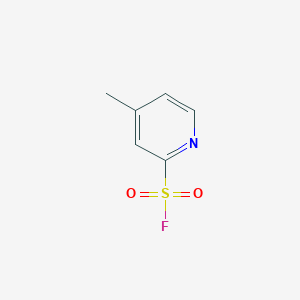
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride](/img/structure/B2644925.png)
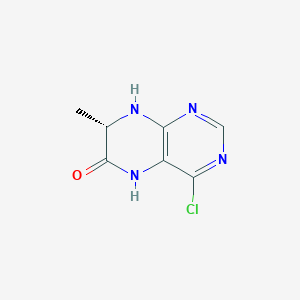
![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2644927.png)
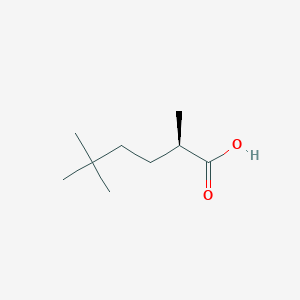
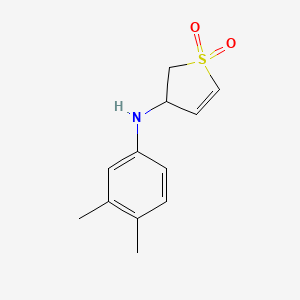
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2644930.png)
